molecular formula C21H21N5O4 B12161537 methyl 4-methoxy-3-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

methyl 4-methoxy-3-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

Cat. No.: B12161537
M. Wt: 407.4 g/mol
InChI Key: SWZWWZGDLOQYNY-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-3-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound with a fascinating structure. Let’s break it down:

    Core Structure: The compound consists of a benzoate (benzene ring with a carboxylate group) linked to an imidazole ring via a carbonyl group. The imidazole ring itself contains a pyridine moiety.

    Functional Groups:

Preparation Methods

The synthetic routes for this compound involve several steps. While I don’t have specific industrial production methods, here’s a general outline:

    Imidazole Synthesis:

Chemical Reactions Analysis

    Reactivity: Methyl 4-methoxy-3-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo various reactions due to its functional groups.

    Common Reagents and Conditions:

    Major Products: Hydrolysis yields the corresponding carboxylic acid, while reduction leads to the alcohol derivative.

Scientific Research Applications

    Chemistry: The compound serves as a versatile building block for designing novel molecules.

    Biology and Medicine: Its derivatives may exhibit antimicrobial, anti-inflammatory, or antitumor activities.

Mechanism of Action

  • The compound’s mechanism likely involves interactions with specific molecular targets, affecting cellular processes. Further research is needed to elucidate these pathways.

Comparison with Similar Compounds

  • Similar compounds include other imidazole derivatives, such as clemizole, astemizole, and metronidazole.

Biological Activity

Methyl 4-methoxy-3-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Molecular Structure

The compound features a multi-fused ring system and various functional groups that contribute to its biological activity. Its molecular formula is C20H22N4O3, with a molecular weight of approximately 366.42 g/mol.

The primary mechanism through which this compound exerts its biological effects involves the inhibition of specific protein kinases implicated in cancer progression. Notably, it targets maternal embryonic leucine-zipper kinase (MELK), a protein associated with various malignancies. By inhibiting MELK, the compound reduces cell proliferation and induces apoptosis in cancer cells.

Anticancer Properties

  • Inhibition of MELK : Preclinical studies have demonstrated that this compound significantly inhibits MELK activity. This inhibition leads to decreased viability of cancer cells in vitro and in vivo models .
  • Cell Proliferation Studies : In assays conducted on various cancer cell lines (e.g., A549 and H1975), the compound exhibited IC50 values indicating potent anti-proliferative effects. For instance, one study reported IC50 values of less than 1 µM against specific lung cancer cell lines .
  • Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, evidenced by increased levels of cleaved caspases and PARP (Poly (ADP-ribose) polymerase) in treated cells.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits potential anti-inflammatory effects through interactions with cyclooxygenase enzymes. This suggests a dual therapeutic application in both oncology and inflammatory diseases.

Research Findings and Case Studies

StudyFindings
Study 1 Demonstrated significant reduction in tumor size in xenograft models treated with the compound compared to controls.
Study 2 Reported enhanced survival rates in mice bearing human tumor xenografts when treated with methyl 4-methoxy-3-{...}benzoate.
Study 3 Identified synergistic effects when combined with other chemotherapeutic agents, leading to improved efficacy against resistant cancer types.

Properties

Molecular Formula

C21H21N5O4

Molecular Weight

407.4 g/mol

IUPAC Name

methyl 4-methoxy-3-[(4-pyridin-4-yl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl)amino]benzoate

InChI

InChI=1S/C21H21N5O4/c1-29-17-4-3-14(20(27)30-2)11-16(17)25-21(28)26-10-7-15-18(24-12-23-15)19(26)13-5-8-22-9-6-13/h3-6,8-9,11-12,19H,7,10H2,1-2H3,(H,23,24)(H,25,28)

InChI Key

SWZWWZGDLOQYNY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)NC(=O)N2CCC3=C(C2C4=CC=NC=C4)N=CN3

Origin of Product

United States

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